Chiral Resolution from Atropine Enantiomers
Littorine can be unequivocally distinguished and quantified from its closely related isomer, hyoscyamine, and atropine enantiomers using capillary zone electrophoresis (CZE) with sulfated β-cyclodextrin as a chiral selector [1].
| Evidence Dimension | Chiral/Analytical Separation Resolution and Time |
|---|---|
| Target Compound Data | Littorine is separated from atropine enantiomers with a baseline resolution. |
| Comparator Or Baseline | Atropine enantiomers and (-)-hyoscyamine (positional isomer). |
| Quantified Difference | Baseline separation of littorine and atropine enantiomers was achieved in less than 5 minutes. |
| Conditions | 55 mM phosphate buffer (pH 7.0) with 2.9 mM sulfated-β-cyclodextrin at 20°C and 20 kV. |
Why This Matters
This established, rapid method provides a validated, quantitative analytical approach for distinguishing littorine from its pharmacopeial impurities in complex plant extracts or pharmaceutical formulations, essential for quality control and regulatory compliance.
- [1] Mateus, L., Cherkaoui, S., Christen, P., & Veuthey, J. L. (2000). Enantioseparation of atropine by capillary electrophoresis using sulfated β-cyclodextrin: application to a plant extract. *Journal of Chromatography A*, 868(2), 285-294. View Source
